molecular formula C12H19NO2 B129646 3-[(Phenylmethyl)amino]-1,5-pentanediol CAS No. 1034082-96-6

3-[(Phenylmethyl)amino]-1,5-pentanediol

Cat. No.: B129646
CAS No.: 1034082-96-6
M. Wt: 209.28 g/mol
InChI Key: KEDIHOPFSAGTLF-UHFFFAOYSA-N
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Description

3-[(Phenylmethyl)amino]-1,5-pentanediol is an organic compound with the molecular formula C12H19NO2 It is a derivative of pentane-1,5-diol, where one of the hydrogen atoms is replaced by a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylmethyl)amino]-1,5-pentanediol typically involves the reaction of benzylamine with pentane-1,5-diol. One common method includes the use of a catalyst to facilitate the reaction under controlled temperature and pressure conditions. The reaction can be summarized as follows:

    Reactants: Benzylamine and pentane-1,5-diol.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).

    Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylmethyl)amino]-1,5-pentanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzylamino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-[(Phenylmethyl)amino]-1,5-pentanediol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Phenylmethyl)amino]-1,5-pentanediol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylmethyl)amino-1,5-pentanediol: A similar compound with a phenylmethyl group instead of a benzyl group.

    Pentane-1,5-diol: The parent compound without the benzylamino substitution.

    Benzylamine: The amine precursor used in the synthesis of 3-[(Phenylmethyl)amino]-1,5-pentanediol.

Uniqueness

This compound is unique due to the presence of both hydroxyl and benzylamino functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzylamino)pentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-8-6-12(7-9-15)13-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDIHOPFSAGTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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